1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad biological activity of pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the biochemical environment.
Result of Action
It is known that pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular target and the biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . The reaction conditions typically involve heating the mixture to 100°C and monitoring the reaction progress using thin-layer chromatography (TLC) with a mobile phase of methylene chloride and methanol (9:1) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using cost-effective reagents, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 3-Phenyl-1H-pyrazole-4-carboxaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
Comparison: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
1,5-diphenylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVINZWWAVEME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695774 |
Source
|
Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112009-28-6 |
Source
|
Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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